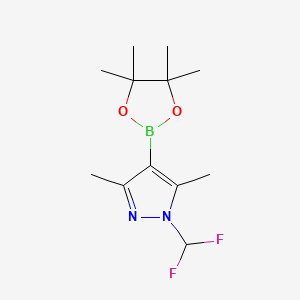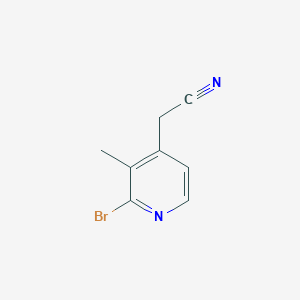
4-(Bromomethyl)-2-fluoro-3-iodobenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Bromomethyl)-2-fluoro-3-iodobenzonitrile is an organic compound that belongs to the class of halogenated benzonitriles. This compound is characterized by the presence of bromine, fluorine, and iodine atoms attached to a benzonitrile core. The unique combination of these halogens imparts distinct chemical properties to the compound, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-2-fluoro-3-iodobenzonitrile typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination of a suitable benzonitrile derivative using N-bromosuccinimide (NBS) in the presence of a radical initiator. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under controlled temperature and illumination conditions .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This approach ensures consistent product quality and higher yields. The use of automated systems for mixing and temperature control further enhances the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-(Bromomethyl)-2-fluoro-3-iodobenzonitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products Formed
Nucleophilic Substitution: Substituted benzonitriles with various functional groups.
Oxidation: Benzoic acid derivatives.
Reduction: Benzylamines.
Aplicaciones Científicas De Investigación
4-(Bromomethyl)-2-fluoro-3-iodobenzonitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the development of bioactive compounds and molecular probes.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of anti-cancer and anti-viral agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-(Bromomethyl)-2-fluoro-3-iodobenzonitrile is primarily determined by its ability to undergo nucleophilic substitution reactionsThis reactivity is exploited in the synthesis of diverse chemical entities with specific biological or chemical functions .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Bromomethyl)benzonitrile
- 2-Fluoro-3-iodobenzonitrile
- 4-(Chloromethyl)-2-fluoro-3-iodobenzonitrile
Uniqueness
4-(Bromomethyl)-2-fluoro-3-iodobenzonitrile is unique due to the presence of three different halogens on the benzonitrile core. This unique combination of halogens enhances its reactivity and allows for the selective introduction of various functional groups. Compared to similar compounds, it offers greater versatility in synthetic applications and the potential for developing novel bioactive molecules .
Propiedades
Fórmula molecular |
C8H4BrFIN |
|---|---|
Peso molecular |
339.93 g/mol |
Nombre IUPAC |
4-(bromomethyl)-2-fluoro-3-iodobenzonitrile |
InChI |
InChI=1S/C8H4BrFIN/c9-3-5-1-2-6(4-12)7(10)8(5)11/h1-2H,3H2 |
Clave InChI |
UMICASDQTPYTBF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1CBr)I)F)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Amino-4-chloro-6-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B12951320.png)










![1-(5-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B12951394.png)

